Ilaprazole sodium - 172152-50-0

Ilaprazole sodium

Catalog Number: EVT-467359
CAS Number: 172152-50-0
Molecular Formula: C19H18N4NaO2S+
Molecular Weight: 389.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium ilaprazole is a novel proton pump inhibitor (PPI) that has been the subject of scientific research due to its potential therapeutic applications in treating various acid-related disorders. [] It is a substituted benzimidazole derivative, specifically a sodium salt of ilaprazole, which belongs to a class of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [] While its primary area of study revolves around its potential as a pharmaceutical agent, its unique properties have sparked interest in various scientific disciplines beyond clinical applications.

Synthesis Analysis

One method for synthesizing a specific crystal form of Sodium ilaprazole involves dissolving ilaprazole in a solvent like ethanol or a mixture of ethanol and water. [] An alkaline solution, such as sodium hydroxide, is added to the ilaprazole solution, leading to the formation of Sodium ilaprazole. The resulting solution is then cooled, and the precipitated Sodium ilaprazole crystals are collected through filtration. Further purification steps, like recrystallization, might be employed to obtain a product with higher purity. []

Molecular Structure Analysis

Sodium ilaprazole undergoes a key chemical transformation within the acidic environment of the gastric parietal cells. [] Upon encountering this acidic pH, Sodium ilaprazole undergoes protonation, followed by a rearrangement that leads to the formation of a sulfenamide derivative. This sulfenamide derivative is the active form of the drug and is responsible for inhibiting the proton pump, ultimately reducing gastric acid secretion.

Furthermore, Sodium ilaprazole can undergo hydrogen-deuterium exchange, particularly at the 8-CH2 position adjacent to the sulfinyl group. This exchange has been observed in methanol-d4 and is influenced by factors like salt-formation of the benzimidazole group. [] Additionally, in methanol-d4, Sodium ilaprazole can exhibit tautomerism involving the sulfinyl and CH2 groups, leading to the formation of CH˭S–OH. []

Mechanism of Action

Sodium ilaprazole, similar to other PPIs, functions by inhibiting the H+/K+-ATPase enzyme system present in gastric parietal cells. [] This enzyme, often referred to as the proton pump, is responsible for the final step of gastric acid secretion. The mechanism involves the drug accumulating in the acidic secretory canaliculi of the parietal cells, where it undergoes conversion to its active sulfenamide form. This activated form then binds irreversibly to cysteine residues on the extracellular domain of the H+/K+-ATPase, effectively blocking the enzyme's activity and inhibiting acid secretion.

Physical and Chemical Properties Analysis

Sodium ilaprazole is typically found as a white powder with a slightly bitter taste and a slight odor. [] It exhibits high solubility in water, making it suitable for various pharmaceutical formulations, including injections. [] The dissociation constant (pKa) of Sodium ilaprazole is 4.35, indicating its weak acidic nature. [] Its oil-water partition coefficient is 2.83, suggesting a balance between hydrophilic and lipophilic properties. [] Spectroscopically, Sodium ilaprazole displays maximum ultraviolet absorption at wavelengths of 237±2 nm and 307±2 nm. []

Applications
  • Pharmaceutical Development: Research focuses on developing different formulations of Sodium ilaprazole to enhance its therapeutic efficacy and patient compliance. This includes exploring extended-release tablets [], floating in-situ gels for gastro-retentive drug delivery [, ], and freeze-dried powder injections for improved stability and ease of administration. []
  • Drug Metabolism Studies: Sodium ilaprazole serves as a model compound for investigating drug metabolism pathways in humans. Researchers utilize techniques like HPLC-ESI-MS/MS and HPLC-NMR to identify and characterize its metabolites in urine, shedding light on its biotransformation processes. []
  • Crystallization Studies: Research on Sodium ilaprazole focuses on obtaining different crystal forms, which can have varied physicochemical properties like solubility, stability, and bioavailability. This involves exploring different crystallization conditions and characterizing the resulting polymorphs using techniques like X-ray powder diffraction. [, ]
  • Chemical Stability Studies: Understanding the stability of Sodium ilaprazole under different conditions, like pH, temperature, and exposure to light, is crucial for its formulation and storage. Researchers investigate its degradation pathways and identify potential degradation products to ensure the drug's safety and efficacy. []
Future Directions
  • Combination Therapies: Investigating the potential of combining Sodium ilaprazole with other therapeutic agents to enhance its efficacy in treating complex acid-related disorders, such as Helicobacter pylori infections. []

Omeprazole Sodium

Compound Description: Omeprazole sodium is a proton pump inhibitor (PPI) widely used in the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and other acid-related disorders. It works by irreversibly blocking the H+/K+-ATPase enzyme system found in gastric parietal cells, effectively inhibiting gastric acid secretion. []

Relevance: Omeprazole sodium shares a similar mechanism of action and therapeutic applications with sodium ilaprazole, both being PPIs. Both compounds contain a benzimidazole ring structure and a sulfoxide group, crucial for their inhibitory activity against the proton pump. The primary structural difference lies in the substituent at the 5-position of the benzimidazole ring, where omeprazole has a methoxy group and ilaprazole has a 2-[(2-pyridinylmethyl)sulfinyl]ethoxy group. [, ]

Esomeprazole

Compound Description: Esomeprazole, the S-enantiomer of omeprazole, is another widely prescribed PPI. It demonstrates similar efficacy to omeprazole in treating acid-related disorders but with a longer half-life, allowing for once-daily dosing. [, ]

Relevance: Like sodium ilaprazole and omeprazole, esomeprazole belongs to the PPI class and exhibits the characteristic benzimidazole ring and sulfoxide group in its structure. The presence of these pharmacophores contributes to their shared mechanism of action by binding to the proton pump and inhibiting acid secretion. []

Lansoprazole

Compound Description: Lansoprazole, similar to other PPIs, provides effective management of gastric acid-related conditions like peptic ulcers and GERD. It acts by irreversibly blocking the H+/K+-ATPase pump in parietal cells, reducing acid production in the stomach. [, ]

Relevance: Lansoprazole is classified as a PPI and shares structural similarities with sodium ilaprazole, including the benzimidazole ring and the sulfoxide group. These structural features are essential for the inhibition of the proton pump, ultimately contributing to their shared mechanism of action. []

Pantoprazole Sodium

Compound Description: Pantoprazole sodium is a PPI frequently used to treat erosive esophagitis, GERD, and other acid-related gastrointestinal disorders. It effectively inhibits gastric acid secretion by irreversibly blocking the H+/K+-ATPase pump in parietal cells. [, ]

Relevance: Pantoprazole sodium, being a PPI, shares a similar mechanism of action and therapeutic targets with sodium ilaprazole. They both contain a benzimidazole ring system and a sulfoxide group, highlighting their structural similarity and contributing to their ability to inhibit the proton pump. []

Rabeprazole Sodium

Compound Description: Rabeprazole sodium is a PPI known for its rapid onset of action in reducing gastric acid secretion. It is commonly prescribed for managing gastric ulcers, GERD, and other acid-related conditions by irreversibly binding to the H+/K+-ATPase pump in parietal cells. [, ]

Relevance: Rabeprazole sodium, belonging to the PPI class, shares structural and mechanistic similarities with sodium ilaprazole. Both compounds possess the characteristic benzimidazole ring and sulfoxide group responsible for their inhibitory effect on the proton pump, leading to reduced gastric acid production. [, ]

Tenatoprazole

Compound Description: Tenatoprazole is a novel PPI under investigation for its potential in treating acid-related disorders. It exhibits a prolonged half-life and duration of action compared to other PPIs, suggesting potential advantages in managing conditions like GERD. []

Relevance: Tenatoprazole, like sodium ilaprazole, belongs to the PPI class. These compounds share structural elements like the benzimidazole ring and sulfoxide group, crucial for their inhibitory activity against the H+/K+-ATPase pump, leading to effective acid suppression. []

Ilaprazole Sulfide (M1)

Compound Description: Ilaprazole sulfide (M1) is a metabolite of ilaprazole identified in human urine. It is formed through the reduction of the sulfoxide group in ilaprazole to a sulfide group. []

Relevance: Ilaprazole sulfide (M1) is a structurally-related compound to sodium ilaprazole, differing only in the oxidation state of the sulfur atom attached to the ethoxy group at the 5-position of the benzimidazole ring. []

12-Hydroxy-ilaprazole Sulfide (M2)

Compound Description: 12-Hydroxy-ilaprazole sulfide (M2) is another metabolite of ilaprazole found in human urine. It is formed by the reduction of the sulfoxide group to a sulfide group, along with hydroxylation at the 12-position of the ilaprazole molecule. []

Relevance: 12-Hydroxy-ilaprazole sulfide (M2) is structurally similar to sodium ilaprazole, with modifications at both the sulfur atom's oxidation state and the addition of a hydroxyl group. It highlights the metabolic pathways of ilaprazole in humans. []

11,12-Dihydroxy-ilaprazole Sulfide (M3)

Compound Description: 11,12-Dihydroxy-ilaprazole sulfide (M3), a metabolite of ilaprazole, is detected in human urine. It results from the reduction of the sulfoxide group to a sulfide and the addition of hydroxyl groups at both the 11 and 12-positions of the ilaprazole structure. []

Relevance: 11,12-Dihydroxy-ilaprazole sulfide (M3) is related to sodium ilaprazole through metabolic transformations. While sharing the core structure, it showcases further hydroxylation compared to M2, indicating the multiple metabolic pathways ilaprazole undergoes in vivo. []

Ilaprazole Sulfide A (M4)

Compound Description: Ilaprazole sulfide A (M4) is a metabolite of ilaprazole identified in human urine. Its precise structural details are not provided in the abstract, but it is characterized as a sulfide metabolite, suggesting a reduction of the sulfoxide group in ilaprazole. []

Relevance: While the exact structure of ilaprazole sulfide A (M4) requires further clarification, its identification as a sulfide metabolite suggests a close structural relationship to sodium ilaprazole. The shared core structure and the presence of the sulfide group indicate a metabolic pathway involving the reduction of the sulfoxide moiety. []

Properties

CAS Number

172152-50-0

Product Name

Ilaprazole sodium

IUPAC Name

sodium;2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-pyrrol-1-ylbenzimidazol-3-ide

Molecular Formula

C19H18N4NaO2S+

Molecular Weight

389.4 g/mol

InChI

InChI=1S/C19H17N4O2S.Na/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23;/h3-11H,12H2,1-2H3;/q-1;+1

InChI Key

XFCXFDLONTXKAH-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C([N-]2)C=C(C=C3)N4C=CC=C4)OC.[Na+]

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.